Gelsemine, monohydrochloride

説明

Gelsemine monohydrochloride is an alkaloid compound found in the root bark of the Gelsemium sempervirens plant, also known as yellow jessamine or Carolina jasmine. It has been used in traditional Chinese medicine for centuries and is known to have a wide range of pharmacological activities, including antispasmodic, analgesic, sedative, and anti-inflammatory effects. Gelsemine monohydrochloride is also a major component of the Gelsemium sempervirens extract, which is used in the treatment of various conditions such as headache, fever, and anxiety. In recent years, the use of Gelsemine monohydrochloride has been studied in laboratory experiments to better understand its potential therapeutic applications.

科学的研究の応用

Pharmacokinetics and Tissue Distribution

- Gelsemine, extracted from Gelsemium elegans Benth, shows potential as an anesthetic and analgesic agent. A study developed a method for quantifying gelsemine in rat plasma and tissues, contributing to its pharmacokinetic understanding and clinical application development (Zhang et al., 2015).

Neurotransmitter Receptor Modulation

- Gelsemine modulates glycine receptors, inhibitory neurotransmitter-gated ion channels in the CNS, suggesting its role in producing anxiolytic and analgesic effects (Lara et al., 2016).

Effects on Unicellular Organisms

- In Tetrahymena thermophila, gelsemine induces oxidative stress, apoptotic effects, and DNA damage, providing insights into its toxicity mechanism in unicellular eukaryotes (Ye et al., 2018).

Neuroprotection and Cognitive Impairments

- Gelsemine alleviates neuroinflammation and cognitive impairments in mice, indicating its potential for treating neurodegenerative disorders like Alzheimer's disease (Chen et al., 2020).

Anxiolytic Properties

- Demonstrated anxiolytic properties in rat behavior, contributing to the development of Gelsemium-based strategies against anxiety (Meyer et al., 2013).

Synthesis and Chemical Analysis

- Advances in the total synthesis of gelsemine have implications for its therapeutic application, particularly in cognitive impairment and Alzheimer's disease (Yanga & Wang, 2022).

Neuropathic Pain and Sleep Disturbance

- Effective in treating neuropathic pain and sleep disturbance, suggesting its role in pain management and sleep regulation (Wu et al., 2015).

Antitumor Activity

- Demonstrates antitumor activity in rat liver microsomes, highlighting its potential in cancer treatment (Zhao et al., 2010).

Metabolism Study

- Investigation of gelsemine metabolism in rat liver S9 contributes to understanding its pharmacokinetics and potential therapeutic applications (Yang et al., 2018).

Antinociceptive Effects

- Gelsemine produces potent antinociception in chronic pain states by activating spinal α3 glycine receptors, offering insights into pain management (Zhang et al., 2013).

Anxiety and Stress Responses

- Alleviates anxiety-like behaviors in mice under chronic stress, indicating potential for treating anxiety disorders (Yu et al., 2022).

Pain Treatment Mechanism

- Exploration of Gelsemium's role in pain treatment, particularly through the spinal glycine receptor/allopregnanolone pathway, underlines its therapeutic potential (Zhang & Wang, 2015).

Alkaloids in Pain Management

- Investigation into gelsemine and koumine's action on spinal glycine receptors and their role in pain management (Shoaib et al., 2019).

Synthesis Strategies

- Reviews on the synthesis of gelsemine provide insight into its chemical structure and potential applications in medicine (Lin & Danishefsky, 2003).

Gelsemine Separation

- Development of high-speed counter-current chromatography for separating gelsemine from Gelsemium elegans, useful for pharmaceutical applications (Hao, 2013).

Protective Effects Against Cisplatin Toxicity

- Gelsemine's nephroprotective effect against cisplatin-induced toxicity highlights its potential in reducing chemotherapy side effects (Lin et al., 2015).

特性

IUPAC Name |

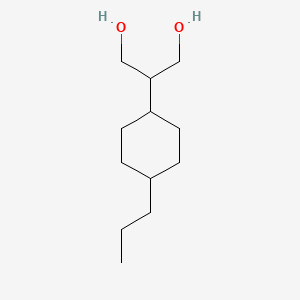

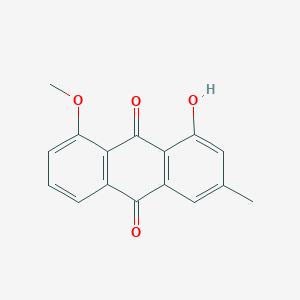

(2'S,3S,6'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11?,13?,15?,16?,17-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNIVHTXRYXBIV-BTVMRDASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@]2([C@@H]3C1C4C2CC([C@@]35C6=CC=CC=C6NC5=O)OC4)C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956740 | |

| Record name | 3-Ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1H,5H-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL | |

| Record name | GELSEMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gelsemine, monohydrochloride | |

Color/Form |

PRISMS FROM METHANOL + ETHER | |

CAS RN |

35306-33-3 | |

| Record name | 3-Ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1H,5H-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gelsemine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELSEMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

326 °C | |

| Record name | GELSEMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

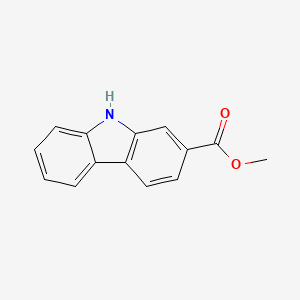

![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)